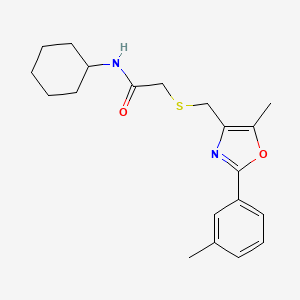
N-Cyclohexyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-332001 is a chemical compound with the molecular formula C({20})H({26})N({2})O({2})S and a molecular weight of 358.5 g/mol . It is known for its role as a beta-catenin modulator, which makes it significant in various scientific research fields, particularly in the study of cellular signaling pathways and cancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-332001 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. One common synthetic route includes:
Formation of the Oxazole Ring: The initial step involves the synthesis of the oxazole ring, which is a crucial part of the WAY-332001 structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The next step involves the introduction of the thioether group. This is typically done by reacting the oxazole derivative with a thiol compound in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate compound with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of WAY-332001 would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
WAY-332001 can undergo various chemical reactions, including:
Oxidation: The thioether group in WAY-332001 can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines or alcohols.
Substitution: The aromatic rings in WAY-332001 can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
WAY-332001 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in modulating beta-catenin, a key protein in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects in cancer treatment due to its ability to modulate beta-catenin activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
WAY-332001 exerts its effects primarily by modulating the activity of beta-catenin. Beta-catenin is a crucial component of the Wnt signaling pathway, which regulates gene expression, cell behavior, and cell fate. WAY-332001 binds to beta-catenin, altering its conformation and activity. This modulation can lead to changes in the expression of target genes involved in cell proliferation and differentiation, making it a potential candidate for cancer therapy.
類似化合物との比較
WAY-332001 can be compared with other beta-catenin modulators such as:
ICG-001: Another beta-catenin inhibitor that disrupts the interaction between beta-catenin and CREB-binding protein.
PRI-724: A compound that specifically targets the beta-catenin/CBP interaction, similar to ICG-001.
XAV939: A tankyrase inhibitor that promotes the degradation of beta-catenin.
Uniqueness
WAY-332001 is unique due to its specific structure, which allows it to modulate beta-catenin activity through a distinct mechanism compared to other modulators. Its ability to interact with different molecular targets and pathways provides a broader range of applications in scientific research and potential therapeutic uses.
特性
分子式 |
C20H26N2O2S |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
N-cyclohexyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H26N2O2S/c1-14-7-6-8-16(11-14)20-22-18(15(2)24-20)12-25-13-19(23)21-17-9-4-3-5-10-17/h6-8,11,17H,3-5,9-10,12-13H2,1-2H3,(H,21,23) |
InChIキー |
CZTYVOHBGHIIPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



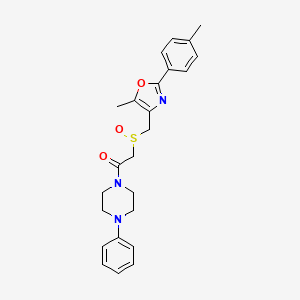
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)
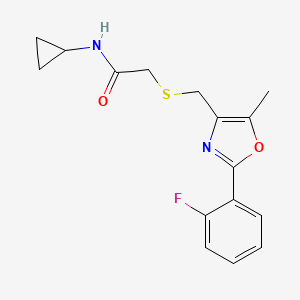
![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10816283.png)

![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B10816306.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816317.png)
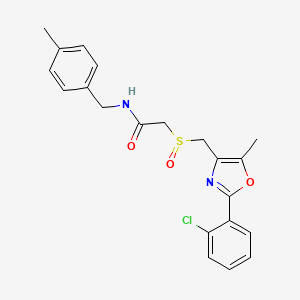
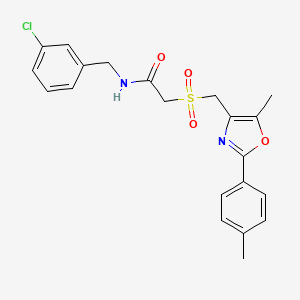
![N-Cyclopentyl-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816330.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B10816331.png)
![N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816342.png)
![N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide](/img/structure/B10816345.png)
![N-Benzyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816356.png)